molecular formula C18H18N2O3S B10978232 3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10978232
M. Wt: 342.4 g/mol
InChI Key: MSPQWVBSMXLROH-UHFFFAOYSA-N
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Description

3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a benzothiazole moiety and a bicycloheptene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the combination of the benzothiazole and bicycloheptene moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

3-[(5,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C18H18N2O3S/c1-8-5-12-13(6-9(8)2)24-18(19-12)20-16(21)14-10-3-4-11(7-10)15(14)17(22)23/h3-6,10-11,14-15H,7H2,1-2H3,(H,22,23)(H,19,20,21)

InChI Key

MSPQWVBSMXLROH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3C4CC(C3C(=O)O)C=C4

Origin of Product

United States

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